(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid
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Overview
Description
(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable dioxolane derivative under acidic conditions, followed by the introduction of the carboxylic acid group through oxidation reactions. The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-methyl ester
- (3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-amine
Uniqueness
Compared to similar compounds, (3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
39798-13-5 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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